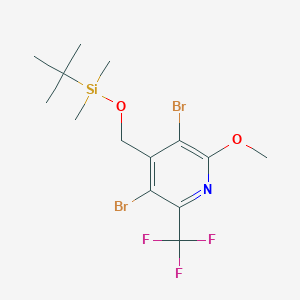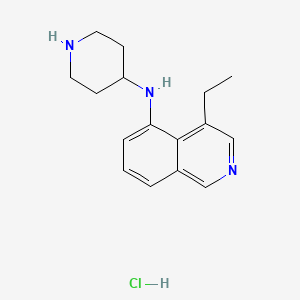
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes tert-butyl(dimethyl)silyl, dibromo, methoxy, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and various protecting groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like chromatography, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dibromo groups can be reduced to form mono-bromo or debrominated products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the dibromo groups can produce mono-bromo or fully debrominated compounds.
Applications De Recherche Scientifique
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The tert-butyl(dimethyl)silyl group can act as a protecting group, while the dibromo and trifluoromethyl groups can participate in electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in having the tert-butyl(dimethyl)silyl group but differs in the core structure and functional groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the tert-butyl(dimethyl)silyl group but has a simpler structure and different reactivity.
Uniqueness
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for selective modifications, making it valuable in synthetic chemistry and potential drug development.
Propriétés
Formule moléculaire |
C14H20Br2F3NO2Si |
|---|---|
Poids moléculaire |
479.20 g/mol |
Nom IUPAC |
tert-butyl-[[3,5-dibromo-2-methoxy-6-(trifluoromethyl)pyridin-4-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H20Br2F3NO2Si/c1-13(2,3)23(5,6)22-7-8-9(15)11(14(17,18)19)20-12(21-4)10(8)16/h7H2,1-6H3 |
Clé InChI |
JTBOFGFJCCQZEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=C(C(=NC(=C1Br)OC)C(F)(F)F)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate](/img/structure/B8602795.png)




![{1-[4-(Benzyloxy)phenyl]ethenyl}(tributyl)stannane](/img/structure/B8602842.png)
![Methyl 4-{[(2S)-butan-2-yl]oxy}benzoate](/img/structure/B8602845.png)


![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-2,5-dimethylaniline](/img/structure/B8602864.png)


![2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8602898.png)

